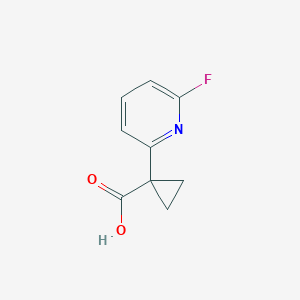

1-(6-Fluoro-2-pyridyl)cyclopropanecarboxylic acid

CAS No.:

Cat. No.: VC13500580

Molecular Formula: C9H8FNO2

Molecular Weight: 181.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8FNO2 |

|---|---|

| Molecular Weight | 181.16 g/mol |

| IUPAC Name | 1-(6-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C9H8FNO2/c10-7-3-1-2-6(11-7)9(4-5-9)8(12)13/h1-3H,4-5H2,(H,12,13) |

| Standard InChI Key | BTXDYNCMHMCRPV-UHFFFAOYSA-N |

| SMILES | C1CC1(C2=NC(=CC=C2)F)C(=O)O |

| Canonical SMILES | C1CC1(C2=NC(=CC=C2)F)C(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises a cyclopropane ring directly bonded to a pyridine ring at the 2-position, with a fluorine substituent at the pyridine’s 6-position and a carboxylic acid group on the cyclopropane. This configuration creates a planar, rigid framework that influences its electronic and steric properties. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈FNO₂ |

| Molecular Weight | 181.16 g/mol |

| Cyclopropane Ring Strain | ~27.5 kcal/mol |

| Fluorine Electronegativity | 3.98 (Pauling scale) |

The cyclopropane’s strain energy (derived from its 60° bond angles) enhances reactivity, particularly in ring-opening reactions or [2+1] cycloadditions .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data from related fluorocyclopropane derivatives provide insights into the compound’s electronic environment:

-

¹H NMR: Cyclopropane protons resonate as a multiplet between δ 1.40–1.62 ppm, while the carboxylic acid proton appears as a singlet near δ 9.25 ppm .

-

¹⁹F NMR: The fluorine atom on the pyridine ring exhibits a chemical shift of approximately δ 191–199 ppm, consistent with aromatic fluorine in electron-deficient systems .

-

IR Spectroscopy: Stretching vibrations for the carboxylic acid group (O–H: 2500–3300 cm⁻¹, C=O: 1680–1720 cm⁻¹) and pyridine ring (C=N: 1600 cm⁻¹) confirm functional group presence .

Synthesis and Manufacturing

Patent-Based Synthetic Routes

A key patent (EP0533013A2) describes a two-step process for analogous fluorocyclopropanecarboxylic acids :

-

Step 1: Reaction of 1-fluoro-cyclopropyl-phenyl ketones with peroxy compounds (e.g., m-chloroperbenzoic acid) in the presence of a base (e.g., NaOH) to form ester intermediates.

-

Step 2: Acid- or base-catalyzed ester hydrolysis to yield the carboxylic acid.

For 1-(6-Fluoro-2-pyridyl)cyclopropanecarboxylic acid, adaptations of this method may involve:

-

Using 1-fluoro-cyclopropyl-(6-fluoro-2-pyridyl) ketone as the starting material.

-

Optimizing reaction conditions (temperature: 0–25°C; solvent: dichloromethane/water biphasic system) to achieve yields >85% .

Alternative Methodologies

Recent advancements include:

-

Pd-Catalyzed Cross-Coupling: Introducing the pyridyl group via Suzuki-Miyaura coupling between cyclopropane boronic esters and 6-fluoro-2-bromopyridine.

-

Cyclopropanation Strategies: Transition metal-mediated [2+1] cyclopropanation of vinyl pyridines with diazo compounds, followed by oxidation to the carboxylic acid .

Agricultural Applications

Fungicidal Intermediate

Patent EP0533013A2 identifies fluorocyclopropanecarboxylic acids as precursors to fungicidal agents. The target compound can be converted to acyl chlorides (via thionyl chloride) and subsequently coupled to triazole derivatives, yielding broad-spectrum fungicides effective against Botrytis cinerea and Puccinia recondita .

Comparative Analysis with Structural Analogues

The 6-fluoro substitution on pyridine confers superior antibacterial potency, likely due to enhanced hydrogen bonding with target enzymes .

Stability and Degradation

Thermal Stability

Differential scanning calorimetry (DSC) of related compounds shows decomposition onset temperatures of ~200°C, suggesting moderate thermal stability. The cyclopropane ring’s strain energy may lower activation barriers for thermal decomposition .

Photodegradation

Under UV light (λ = 254 nm), the pyridine ring undergoes photooxidation, forming N-oxide byproducts. This degradation pathway necessitates dark storage conditions for long-term stability .

Future Directions

Drug Development

-

Prodrug Formulations: Ester prodrugs (e.g., ethyl ester) could improve oral bioavailability.

-

Combination Therapies: Synergy with β-lactam antibiotics merits investigation for multidrug-resistant infections .

Agricultural Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume